5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Structure: !Compound Structure)
Brief Description: This compound combines a pyrimidine core with a benzofuran moiety, containing a chlorine atom, a carbamoyl group, and a methylsulfanyl substituent. It’s a fascinating fusion of heterocyclic rings.
Preparation Methods
Synthetic Routes::
Boron-Based Suzuki–Miyaura Coupling: One common method involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.
Radical Protodeboronation: Another approach utilizes radical protodeboronation of alkyl boronic esters, followed by a Matteson–CH₂ homologation. This method allows for efficient synthesis of the compound.
- Industrial-scale production methods may involve optimized versions of the above synthetic routes. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit pharmacological effects (e.g., anticancer, antimicrobial).
Industry: Applied in the development of novel materials or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran and pyrimidine motifs sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other pyrimidine derivatives and benzofuran-containing molecules.
Properties
Molecular Formula |
C22H17ClN4O3S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c1-12-6-5-7-13(10-12)25-21(29)19-17(14-8-3-4-9-16(14)30-19)26-20(28)18-15(23)11-24-22(27-18)31-2/h3-11H,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
MKAPJVBFDDGCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SC |
Origin of Product |
United States |
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